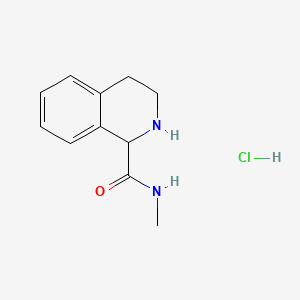
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with a benzyl group and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl pyrazole aldehydes, while reduction could produce various amino alcohol derivatives.
Applications De Recherche Scientifique
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with biological molecules, while the benzyl group may enhance lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but lacks the benzyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but with different substituents.
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another pyrazole derivative with distinct functional groups.
Uniqueness
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the benzyl group and the aminoethanol moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
2-amino-1-(1-benzylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C12H15N3O/c13-6-12(16)11-7-14-15(9-11)8-10-4-2-1-3-5-10/h1-5,7,9,12,16H,6,8,13H2 |
Clé InChI |
BAWGORKZZYINRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=N2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


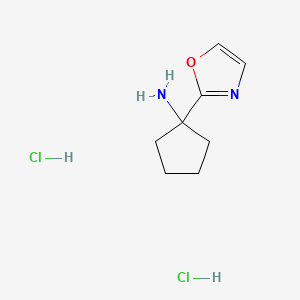
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
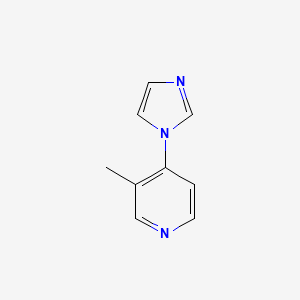
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
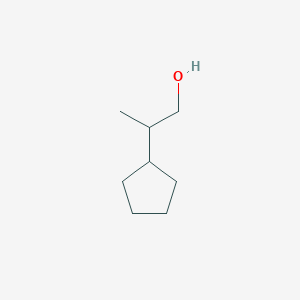

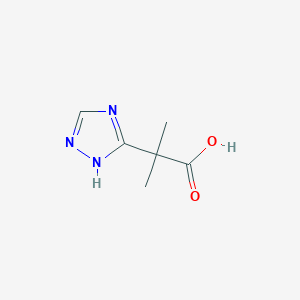
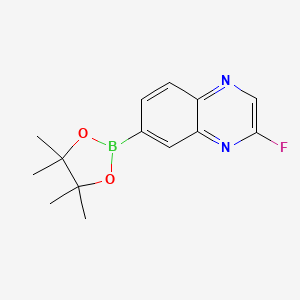
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)
